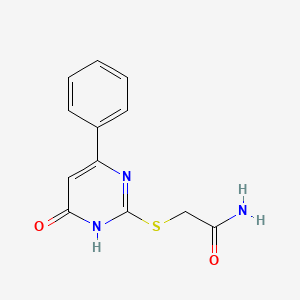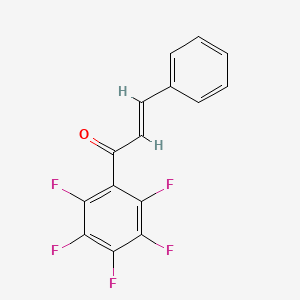
(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one
概要
説明
Perfluorophenyl compounds are known for their unique intermolecular interactions, particularly the phenyl-perfluorophenyl (π–π F) interaction . This interaction is formed between electropositive perfluorophenyl and electronegative non-fluorinated phenyl, and may have different charge transport properties compared to the π–π interaction formed between ordinary phenyl rings .
Synthesis Analysis
While specific synthesis methods for “(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one” were not found, perfluorophenyl compounds have been synthesized using various methods. For instance, bis-pentafluorophenyl borane, a reagent used in the synthesis of many perfluorophenyl compounds, was first reported in 1995 . Its reactivity stems from the ready accessibility of the monomeric borane and its high Lewis acidity .Molecular Structure Analysis
The molecular structure of perfluorophenyl compounds can be complex and varies depending on the specific compound. For instance, a study on fluorinated bis(perfluorophenyl)pimelate (BF7) revealed that it interacts preferentially with another compound, Y6, resulting in improved fractal-like network structures of the active layer with optimized size and orientation of Y6 nano-crystallites .Chemical Reactions Analysis
The chemical reactions involving perfluorophenyl compounds can be diverse. For example, electrophilic fluorination represents one of the most direct and useful methods available for the selective introduction of fluorine into organic compounds .Physical And Chemical Properties Analysis
Perfluorophenyl compounds have unique physical and chemical properties. For instance, they have been shown to have significant effects on the electronic properties of other compounds .科学的研究の応用
1. Molecular Stacking and Solid-State Interactions
(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one exhibits unique solid-state interactions due to the face-to-face stacking interaction between phenyl and perfluorophenyl groups. This interaction results in high order stacking in the solid state, as revealed by the X-ray structure of perfluorophenyl substituted Y-enyne, showing a face-to-face stacking interaction between phenyl and perfluorophenyl groups of different molecules (Kaafarani et al., 2001).
2. Spectral Data and Substituent Effects
Synthesis and assessment of substituent effects on compounds similar to this compound have been studied. The spectral data of these compounds, including UV, IR, and NMR spectra, have been correlated with Hammett substituent constants and F and R parameters using regression analyses. This provides insight into the effects of different substituents on the chemical properties of these compounds (Balaji et al., 2015).
3. Photophysical Properties
The absorption and fluorescence spectra of fluorinated diphenylpolyenes, including compounds similar to this compound, have been studied. These studies reveal how the fluorine substituent affects the photophysical properties of these compounds in both solution and solid-state (Sonoda et al., 2007).
4. Crystal Engineering and Molecular Interaction
The phenyl–perfluorophenyl stacking interactions play a significant role in the crystal engineering and molecular interactions of this compound and similar compounds. These interactions are critical for understanding the supramolecular arrangement and reactivity of these compounds (Coates et al., 1998).
5. Co-Crystallization and Tautomerism
The study of perfluorophenyl-substituted compounds has focused on their co-crystallization and tautomerism behaviors. These studies provide insights into the molecular conformations and solvent dependency of absorption spectra, which are important for applications in materials science (Kusakawa et al., 2019).
作用機序
Safety and Hazards
While specific safety and hazard information for “(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one” was not found, it’s important to note that all chemicals should be handled with appropriate safety measures. This includes understanding the potential hazards, using personal protective equipment, and following safe handling and disposal procedures .
将来の方向性
The future directions of research on perfluorophenyl compounds are promising. For instance, directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . This could potentially be applied to the development of new perfluorophenyl compounds.
特性
IUPAC Name |
(E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)9(21)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOSKBIBWDCFT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183822 | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54081-33-3 | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



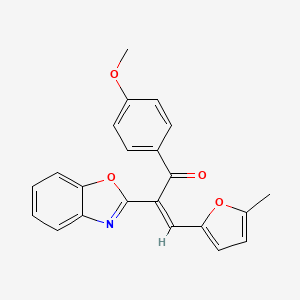
![N-(4-chlorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3407095.png)
![5-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3407097.png)
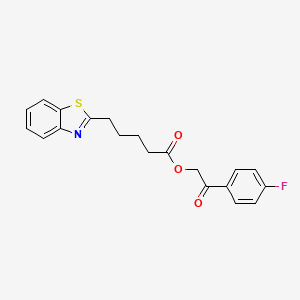

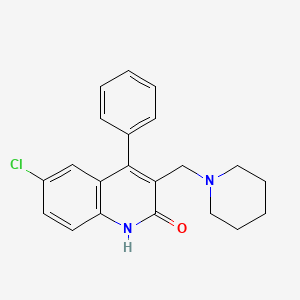
![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B3407130.png)
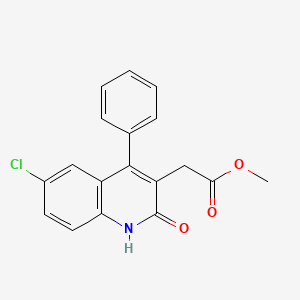
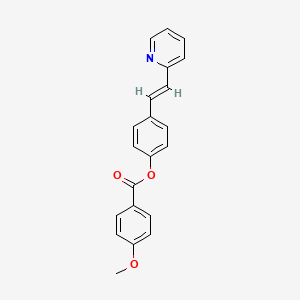
![ethyl {[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetate](/img/structure/B3407157.png)
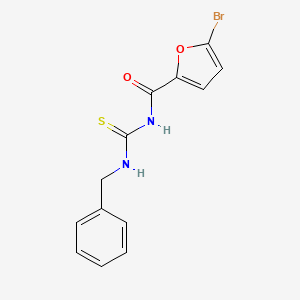
![Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-](/img/structure/B3407181.png)
